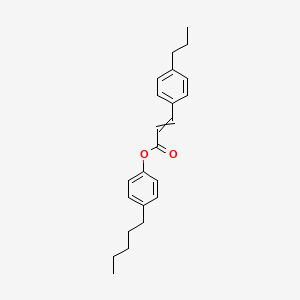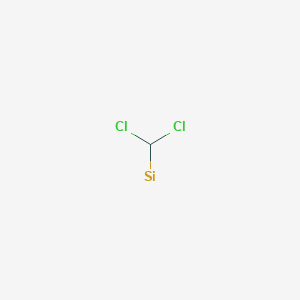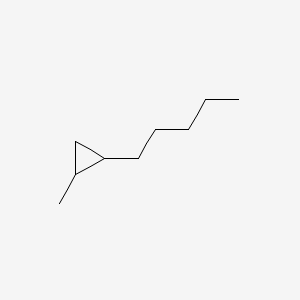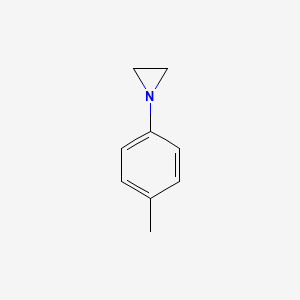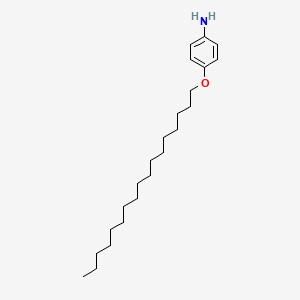
4-(Heptadecyloxy)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Heptadecyloxy)aniline is an organic compound belonging to the class of anilines, which are aromatic amines This compound features a heptadecyloxy group attached to the para position of an aniline ring The molecular structure of this compound can be represented as C23H41NO, indicating the presence of 23 carbon atoms, 41 hydrogen atoms, one nitrogen atom, and one oxygen atom
Métodos De Preparación
The synthesis of 4-(Heptadecyloxy)aniline typically involves the following steps:
Nitration of Heptadecyloxybenzene: The starting material, heptadecyloxybenzene, undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid to introduce a nitro group at the para position.
Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation over palladium on carbon.
Purification: The resulting this compound is purified through recrystallization or column chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including continuous flow processes and the use of more efficient catalysts.
Análisis De Reacciones Químicas
4-(Heptadecyloxy)aniline undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The amino group is a strong activating group, making the compound highly reactive towards electrophilic aromatic substitution reactions such as bromination, nitration, and sulfonation.
Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, although the heptadecyloxy group remains largely unaffected.
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common reagents and conditions used in these reactions include bromine for bromination, nitric acid for nitration, and sulfuric acid for sulfonation. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Heptadecyloxy)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(Heptadecyloxy)aniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and participate in nucleophilic attacks, while the heptadecyloxy group can influence the compound’s lipophilicity and membrane permeability. These interactions can affect cellular pathways and biological processes, although specific molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
4-(Heptadecyloxy)aniline can be compared with other similar compounds such as:
4-(Tetradecyloxy)aniline: Similar structure but with a shorter alkoxy chain.
4-(Octadecyloxy)aniline: Similar structure but with a longer alkoxy chain.
Aniline: The parent compound without any alkoxy substitution.
The uniqueness of this compound lies in its specific alkoxy chain length, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity.
Propiedades
Número CAS |
39905-49-2 |
|---|---|
Fórmula molecular |
C23H41NO |
Peso molecular |
347.6 g/mol |
Nombre IUPAC |
4-heptadecoxyaniline |
InChI |
InChI=1S/C23H41NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-25-23-19-17-22(24)18-20-23/h17-20H,2-16,21,24H2,1H3 |
Clave InChI |
SDMJIFBABYOTNO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


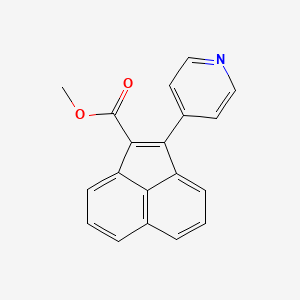
![3-{[(6-Nitro-1H-benzimidazol-2-yl)methyl]sulfanyl}propane-1-sulfonic acid](/img/structure/B14665857.png)

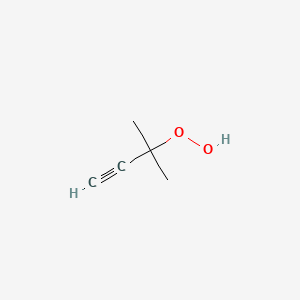


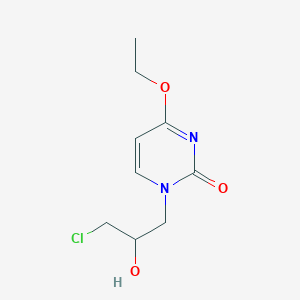
![2,2'-[(1,2-Dioxoethane-1,2-diyl)bis(oxy)]bis(3,5,6-trichlorobenzoic acid)](/img/structure/B14665894.png)
![1-[2-(Acetyloxy)cyclopentyl]ethyl acetate](/img/structure/B14665904.png)

